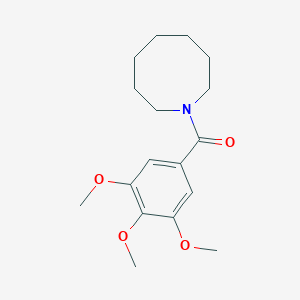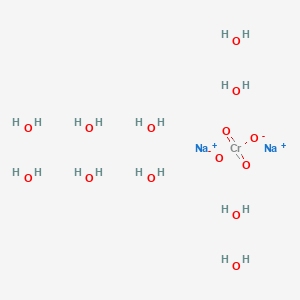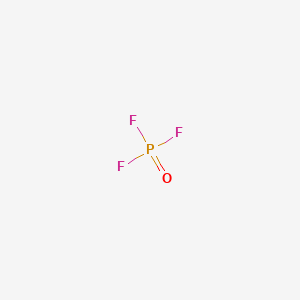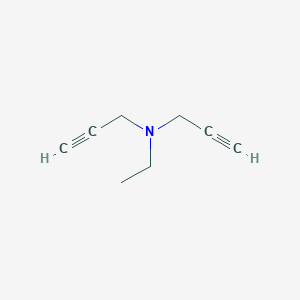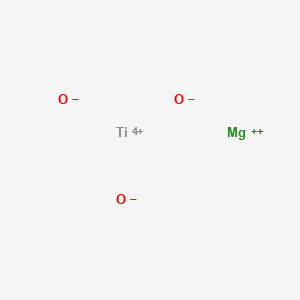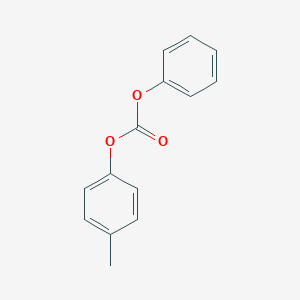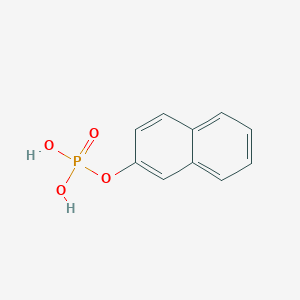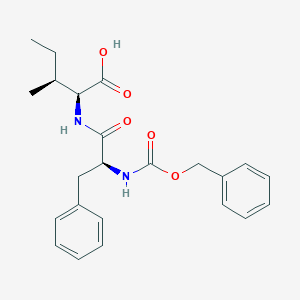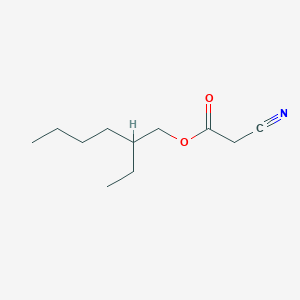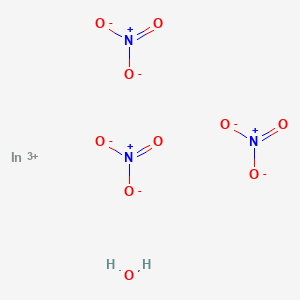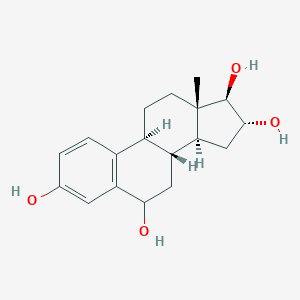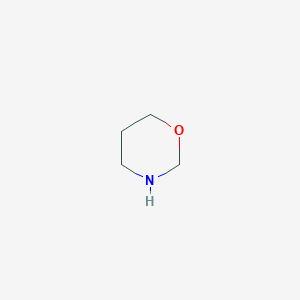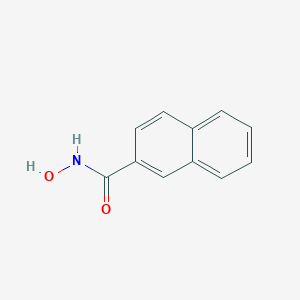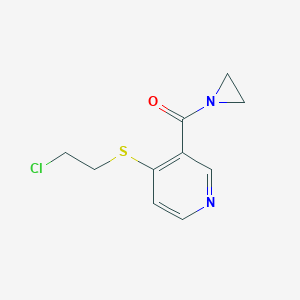
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)-, also known as ACNU, is a synthetic compound that belongs to the group of nitrosoureas. It is widely used in scientific research applications due to its potential as an anticancer agent. ACNU has been shown to exhibit remarkable antitumor activity against various types of cancer cells, including brain tumors, lung cancer, and breast cancer.
Mécanisme D'action
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- works by alkylating DNA and inhibiting its replication and repair. This leads to the formation of DNA cross-links, which ultimately result in the death of cancer cells. Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- also induces apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- has been shown to have a number of biochemical and physiological effects. It can cause DNA damage and inhibit DNA synthesis and repair, leading to the death of cancer cells. Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- can also induce apoptosis in cancer cells, which helps to prevent the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cells, making it a promising treatment option for various types of cancer. However, Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- also has some limitations. It can be toxic to healthy cells and can cause side effects such as nausea, vomiting, and bone marrow suppression.
Orientations Futures
There are several future directions for research on Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)-. One area of interest is the development of new formulations of Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- treatment. Additionally, researchers are exploring the use of Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- in combination with other anticancer agents to enhance its therapeutic effect.
Méthodes De Synthèse
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- is synthesized through a multistep process that involves the reaction of 2-chloroethylamine hydrochloride, sodium azide, and pyridine-3-carboxylic acid. The resulting product is then treated with thionyl chloride to form the final compound, Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)-.
Applications De Recherche Scientifique
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit DNA synthesis and repair, leading to the death of cancer cells. Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- has also been shown to enhance the effect of radiation therapy, making it a promising treatment option for various types of cancer.
Propriétés
Numéro CAS |
13096-21-4 |
|---|---|
Nom du produit |
Pyridine, 3-(1-aziridinylcarbonyl)-4-(2-chloroethylthio)- |
Formule moléculaire |
C10H11ClN2OS |
Poids moléculaire |
242.73 g/mol |
Nom IUPAC |
aziridin-1-yl-[4-(2-chloroethylsulfanyl)pyridin-3-yl]methanone |
InChI |
InChI=1S/C10H11ClN2OS/c11-2-6-15-9-1-3-12-7-8(9)10(14)13-4-5-13/h1,3,7H,2,4-6H2 |
Clé InChI |
VPHMDSGUBQGOEI-UHFFFAOYSA-N |
SMILES |
C1CN1C(=O)C2=C(C=CN=C2)SCCCl |
SMILES canonique |
C1CN1C(=O)C2=C(C=CN=C2)SCCCl |
Autres numéros CAS |
13096-21-4 |
Synonymes |
3-(1-Aziridinylcarbonyl)-4-(2-chloroethylthio)pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
